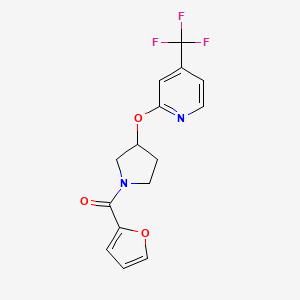

Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked to a pyrrolidin-1-ylmethanone scaffold, which is further substituted with a 4-(trifluoromethyl)pyridin-2-yloxy moiety. This structure combines lipophilic (trifluoromethyl, furan) and polar (pyrrolidine, pyridine) elements, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring balanced physicochemical properties.

Properties

IUPAC Name |

furan-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c16-15(17,18)10-3-5-19-13(8-10)23-11-4-6-20(9-11)14(21)12-2-1-7-22-12/h1-3,5,7-8,11H,4,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDQPTMHFNENCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various receptors and enzymes.

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating enzymatic activity.

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction.

Pharmacokinetics

Compounds with similar structures often exhibit diverse pharmacokinetic properties, influencing their bioavailability.

Biological Activity

Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, a compound with a complex structure, has garnered attention for its potential biological activity. This article synthesizes available research findings on its pharmacological properties, focusing on its anti-inflammatory, chemopreventive, and antimicrobial activities.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 337.30 g/mol. The trifluoromethyl group and pyridine moiety contribute to its unique properties, potentially enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄F₃N₃O₂ |

| Molecular Weight | 337.30 g/mol |

| CAS Number | 2034615-82-0 |

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX enzymes can lead to reduced production of inflammatory mediators.

In one study, compounds structurally related to this furan derivative demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac, suggesting promising therapeutic potential in managing inflammatory conditions .

2. Chemopreventive Effects

Furan derivatives have been explored for their chemopreventive properties against carcinogenic agents. A notable study highlighted the ability of a related furan compound to inhibit the formation of DNA adducts induced by the carcinogen DMBA (7,12-dimethylbenz[a]anthracene) in MCF-7 breast cancer cells. This compound was shown to reduce the expression and activity of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are involved in the metabolic activation of carcinogens .

Furthermore, it was found that this furan derivative enhances the expression of phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), which are crucial for cellular defense against oxidative stress and carcinogenesis. The mechanism appears to involve the nuclear translocation of the transcription factor Nrf2, which regulates antioxidant response elements .

3. Antimicrobial Activity

The antimicrobial potential of furan derivatives has also been investigated. Compounds containing nitrogen heterocycles, similar to this compound, have shown promising activity against various bacterial strains. For example, certain pyrrole-based compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A series of experiments were conducted where derivatives of Furan were tested for their ability to inhibit COX enzymes in vitro. The results showed that several compounds significantly reduced inflammation markers in cell cultures.

Case Study 2: Chemopreventive Action

In vivo studies involving mice treated with DMBA demonstrated that administration of Furan derivatives resulted in a marked decrease in tumor formation compared to control groups, showcasing their potential as chemopreventive agents.

Comparison with Similar Compounds

Structural Features and Substitutions

The compound’s structural analogs vary in core heterocycles, substituents, and linker groups, leading to distinct pharmacological and physicochemical profiles. Key examples include:

Table 1: Structural Comparison

Physicochemical Properties

- Lipophilicity : The target compound’s trifluoromethyl and furan groups enhance lipophilicity, while the pyrrolidine and pyridine improve solubility. In contrast, the thioether-containing compound (28) exhibits higher logP due to the sulfur atom .

- Polarity: The pyridazinone core in P-0053 introduces additional hydrogen-bonding capacity, increasing polarity compared to the target compound’s methanone core .

- Solubility : Hydroxylated analogs (e.g., ) show improved aqueous solubility but reduced membrane permeability due to the polar hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.